

Pde1-IN-6 basic chemical and physical properties

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Compound of Interest		
Compound Name:	Pde1-IN-6	
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Pde1-IN-6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pde1-IN-6 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] As a calcium and calmodulin-dependent phosphodiesterase, PDE1 plays a crucial role in regulating intracellular second messenger signaling.[3][4] Pde1-IN-6 has demonstrated significant potential in oncological research, particularly in the context of acute myeloid leukemia (AML), where it has been shown to inhibit proliferation and induce apoptosis in cancer cells.[1][2] This technical guide provides a comprehensive overview of the basic chemical and physical properties of Pde1-IN-6, its mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **Pde1-IN-6** is presented below. It is important to note that while some data is available, specific physical properties such as melting point and boiling point have not been widely reported in the public domain.



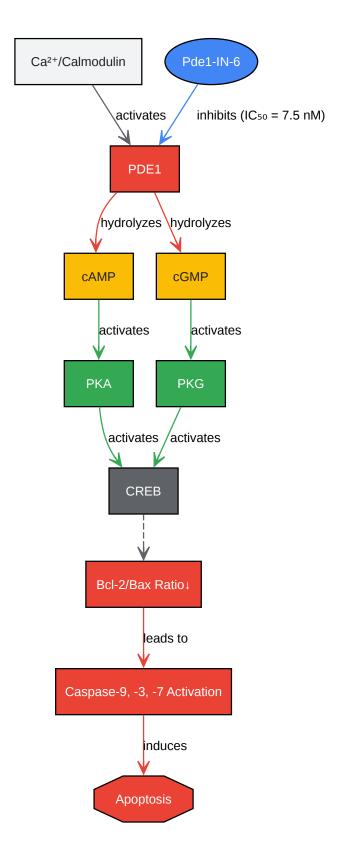
Property	Value	Source
IUPAC Name	1-tert-butyl-6-[2-(4-fluoroanilino)ethylamino]-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one	[1]
Molecular Formula	C24H26F2N6O	[1]
Molecular Weight	452.5 g/mol	[1]
CAS Number	2877017-16-6	
Physical State	Solid (assumed)	_
Solubility	Soluble in DMSO	[5][6][7]
Melting Point	Not reported	_
Boiling Point	Not reported	_
IC50 (PDE1)	7.5 nM	[1][2]

Mechanism of Action and Signaling Pathway

Pde1-IN-6 exerts its biological effects through the selective inhibition of phosphodiesterase 1 (PDE1). PDE1 enzymes are responsible for the degradation of the second messengers cAMP and cGMP.[4] By inhibiting PDE1, **Pde1-IN-6** leads to an accumulation of intracellular cAMP and cGMP. This elevation in cyclic nucleotide levels can activate downstream signaling cascades, including the Protein Kinase A (PKA) and Protein Kinase G (PKG) pathways, which are known to regulate a variety of cellular processes such as cell proliferation, differentiation, and apoptosis.[4]

In the context of acute myeloid leukemia (AML), the inhibition of PDE1 by **Pde1-IN-6** has been shown to induce apoptosis through a mitochondria-dependent pathway.[2] This involves a decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, leading to the activation of executioner caspases such as caspase-3, -7, and -9, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[2]





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Pde1-IN-6 inhibits PDE1, increasing cAMP/cGMP and inducing apoptosis in AML.



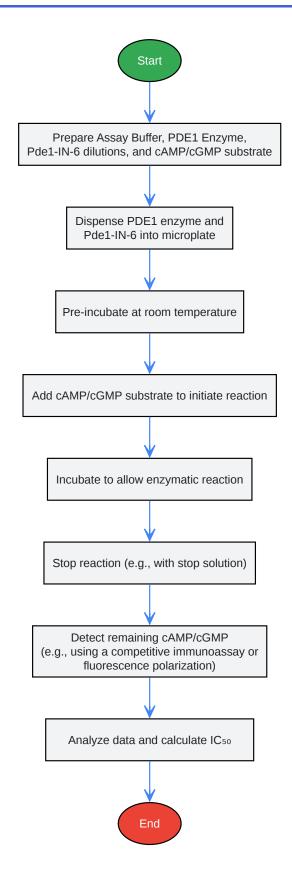
Experimental Protocols

Detailed experimental protocols for the synthesis of **Pde1-IN-6** are proprietary and not publicly available. However, this section provides detailed methodologies for key experiments commonly used to characterize PDE1 inhibitors and their effects on cancer cells, based on established scientific literature.

PDE1 Inhibition Assay (IC₅₀ Determination)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against PDE1.





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Workflow for determining the IC₅₀ of **Pde1-IN-6** against PDE1.



Materials:

- Purified recombinant human PDE1 enzyme
- Pde1-IN-6
- Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 10 U/mL calmodulin)
- Substrate: cAMP or cGMP
- Detection reagents (specific to the chosen detection method, e.g., antibody-based detection kit)
- 96- or 384-well microplates
- Microplate reader

Procedure:

- Prepare a stock solution of **Pde1-IN-6** in 100% DMSO.
- Create a serial dilution of Pde1-IN-6 in the assay buffer.
- In a microplate, add the diluted Pde1-IN-6 solutions to the appropriate wells. Include wells
 for a positive control (no inhibitor) and a negative control (no enzyme).
- Add the purified PDE1 enzyme to all wells except the negative control.
- Pre-incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature.
- Initiate the enzymatic reaction by adding the cAMP or cGMP substrate to all wells.
- Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.
- Stop the reaction according to the manufacturer's instructions of the detection kit.
- Quantify the amount of remaining cAMP or cGMP using a suitable detection method.



• Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT assay to assess the effect of **Pde1-IN-6** on the proliferation of AML cells.

Materials:

- AML cell line (e.g., HL-60, MV4-11)
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- Pde1-IN-6
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed AML cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete culture medium.[9][10]
- Incubate the cells for 24 hours to allow for attachment and recovery.
- Prepare serial dilutions of Pde1-IN-6 in complete culture medium.
- Add 100 μL of the Pde1-IN-6 dilutions to the corresponding wells. Include control wells with vehicle (DMSO) only.
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

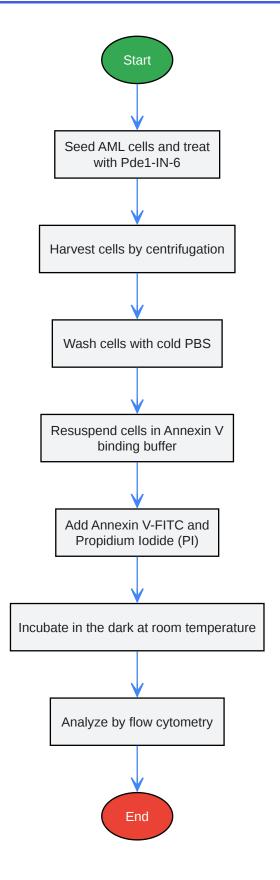


- Add 20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9][11]
- Carefully remove the medium and add 150 μL of the solubilization solution to each well to dissolve the formazan crystals.[11]
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis in AML cells treated with **Pde1-IN-6**.





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Workflow for assessing apoptosis in AML cells using Annexin V/PI staining.



Materials:

- · AML cell line
- Complete culture medium
- Pde1-IN-6
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Seed AML cells in culture plates and treat with various concentrations of Pde1-IN-6 for the desired time period. Include an untreated control.
- Harvest the cells, including both adherent and floating cells, by centrifugation.[12]
- Wash the cells twice with cold PBS.[12]
- Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]
- To 100 μL of the cell suspension, add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide. [13]
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
- Add 400 μL of 1X binding buffer to each tube.[13]
- Analyze the cells by flow cytometry within one hour.
- Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative),
 early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive,



PI-positive), and necrotic (Annexin V-negative, PI-positive).

Conclusion

Pde1-IN-6 is a valuable research tool for investigating the role of PDE1 in various physiological and pathological processes. Its high potency and selectivity make it a promising candidate for further investigation, particularly in the field of oncology. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of **Pde1-IN-6**. Researchers should always adhere to appropriate laboratory safety guidelines and consult relevant literature for the most up-to-date experimental procedures.

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